3-Methyl-4-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent pH Sensor
3-Methyl-4-propoxybenzaldehyde has been utilized in the development of new fluorescent pH sensors. Specifically, the compound 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) demonstrates high selectivity and sensitivity for pH detection in biological environments. This application is valuable for studying biological organelles due to its significant increase in fluorescence intensity within a specific pH range (Saha et al., 2011).
Synthesis and Biological Activity
Another application involves the synthesis of Schiff base compounds, like 2-{(E)-[(3-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-1H-1,2,4-triazol-5-yl)imino]methyl}phenol (L), and their metal complexes. These compounds exhibit antioxidant, enzyme inhibition, and antimicrobial properties. Computational studies and density functional theory (DFT) have been utilized to analyze molecular stability and bond strength in these compounds (Sumrra et al., 2018).
Biomedical Applications
The compound 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, synthesized from 3-methylbenzaldehyde, shows potential in regulating inflammatory diseases. Docking studies suggest its relevance in biomedical applications (Ryzhkova et al., 2020).
Catalytic Oxidation Processes
This compound is also used in catalytic oxidation processes. For example, in the synthesis of 4-methylbenzaldehyde, water-soluble 2N2O–Cu(II) complexes catalyze the oxidation of benzylic alcohols to aldehydes in water. This demonstrates a broad substrate scope and high functional group tolerance, with the potential for large-scale production without organic solvents (Wu et al., 2016).
Synthesis of Aromatic Aldehydes
This compound is instrumental in the synthesis of aromatic aldehydes. The laccase from Pleurotus ostreatus MTCC-1801 converts aromatic methyl groups to aldehyde groups, achieving high yields in a short time frame. This method is noteworthy for its efficiency and high product yield (Chaurasia et al., 2014).
Nonlinear Optical Applications
In materials science, this compound is involved in the synthesis of novel materials for nonlinear optical applications. For instance, a mixture of 2-acetyl furan and 3, 4, 5-trimethoxybenzaldehyde was used to synthesize a crystal with higher second harmonic generation efficiency than standard KDP crystal, indicating potential in optoelectronics (Satheeshchandra et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNVOKBPQBSBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613833 |
Source
|
Record name | 3-Methyl-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820236-96-2 |
Source
|
Record name | 3-Methyl-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.